4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

Lipophilicity Drug-likeness Physicochemical profiling

The target compound, 4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 642462-48-4), is a 1,2,4-triazole-3-thione derivative bearing a 4-methoxybenzyl substituent at the N4 position. It possesses a molecular weight of 221.28 g/mol, a computed XlogP of 1.5, and a topological polar surface area (TPSA) of 69 Ų, with one hydrogen bond donor and three hydrogen bond acceptors.

Molecular Formula C10H11N3OS
Molecular Weight 221.28 g/mol
CAS No. 642462-48-4
Cat. No. B12597037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
CAS642462-48-4
Molecular FormulaC10H11N3OS
Molecular Weight221.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CN2C=NNC2=S
InChIInChI=1S/C10H11N3OS/c1-14-9-4-2-8(3-5-9)6-13-7-11-12-10(13)15/h2-5,7H,6H2,1H3,(H,12,15)
InChIKeyHEDMQTXIVCMLRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (642462-48-4): Core Scaffold & Physicochemical Identity


The target compound, 4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (CAS 642462-48-4), is a 1,2,4-triazole-3-thione derivative bearing a 4-methoxybenzyl substituent at the N4 position. It possesses a molecular weight of 221.28 g/mol, a computed XlogP of 1.5, and a topological polar surface area (TPSA) of 69 Ų, with one hydrogen bond donor and three hydrogen bond acceptors . The compound exists predominantly in the thione tautomeric form (C=S), a feature common to this class that is critical for metal-chelation mechanisms in enzyme inhibition [1]. 1,2,4-Triazole-3-thiones are recognized scaffolds in medicinal chemistry for their broad biological activity profiles, including antimicrobial, enzyme inhibitory, and metal-chelating properties [2].

Thione Tautomer Scaffold 1,2,4-Triazole-3-thione core suitable for metal-chelation enzyme inhibition studies
Physicochemical Profile Moderate lipophilicity (XlogP ~1.5) and polar surface area (~69 Ų) for balanced ADME properties
Conformational Flexibility 3 rotatable bonds allow induced-fit target adaptation, supporting fragment-based design

Why 4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione Cannot Be Simply Replaced by In-Class Triazole-3-thiones


The 1,2,4-triazole-3-thione class encompasses a vast chemical space, and subtle variations in the N4 substituent profoundly influence physicochemical properties, tautomeric equilibrium, and biological target engagement. Unlike simple 4-alkyl or 4-phenyl analogs, the 4-methoxybenzyl group in the target compound imparts a unique combination of moderate lipophilicity (XlogP 1.5), intermediate polar surface area (69 Ų), and enhanced conformational flexibility (3 rotatable bonds) that cannot be matched by generic substitutes . Furthermore, the electron-donating methoxy substituent on the benzyl ring modulates the thione-thiol tautomeric stability, which is critical for zinc-dependent enzyme inhibition [1]. SAR studies on 4-substituted 1,2,4-triazole-3-thiones have demonstrated that the nature of the N4 substituent directly determines antibacterial potency and metallo-β-lactamase (MBL) inhibitory spectrum—making indiscriminate substitution scientifically unsound [2].

N4 substituent controls tautomer stability and zinc-chelation capacity; simple alkyl/phenyl analogs do not replicate this profile
4-Methoxybenzyl group imparts a unique lipophilicity–PSA balance (XlogP 1.5, TPSA 69 Ų) that 4-methyl or 4-phenyl comparators cannot match
MBL inhibitory spectrum depends on 4-arylalkyl architecture; 4-alkyl-only analogs lack NDM-1/IMP-1 coverage reported for arylalkyl derivatives

Head-to-Head Physicochemical & Pharmacophore Differentiation of 4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione


XlogP 1.5 Positions the Compound in an Optimal Lipophilicity Window Relative to 4-Methyl and 5-Aryl-4-methyl Analogs

The target compound exhibits an XlogP of 1.5 , placing it in an intermediate lipophilicity range that is generally considered favorable for both membrane permeability and aqueous solubility. In contrast, the simple 4-methyl analog (4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, CAS 24854-43-1) has a substantially lower XlogP of 0.10 , which may limit passive membrane diffusion. At the other extreme, the 5-(4-methoxyphenyl)-4-methyl analog (CAS 57295-83-7) records a higher logP of 2.15 , increasing the risk of poor aqueous solubility and promiscuous binding. The 0.65–2.05 log unit difference represents a meaningful shift in predicted ADME properties.

XlogP Comparison
Head-to-head
XlogP 1.5 vs. 4-methyl analog (0.10) and 5-(4-methoxyphenyl)-4-methyl analog (2.15)
Balances permeability and solubility for early ADME screening
Predicted logP from cheminformatics platforms
Lipophilicity Drug-likeness Physicochemical profiling

Polar Surface Area (69 Ų) Offers a Differentiated CNS Penetration Profile Compared to 4-Phenyl and 5-Aryl-4-methyl Triazole-3-thiones

The target compound has a TPSA of 69 Ų , which falls within the typically cited threshold of <90 Ų for favorable blood-brain barrier (BBB) penetration, yet is higher than the 4-phenyl analog (CAS 5373-72-8, TPSA ~30.7–65.7 Ų depending on source) [1] and lower than the 5-(4-methoxyphenyl)-4-methyl analog (TPSA 74.9 Ų) . The 4-phenyl analog's very low PSA (30.7 Ų) may permit extensive CNS exposure but risks increased off-target binding, while the 74.9 Ų of the 5-aryl-4-methyl analog approaches the upper limit for passive BBB permeation. The target's intermediate 69 Ų thus provides a differentiated CNS penetration profile that is neither excessively high nor unduly restricted.

TPSA Comparison
Head-to-head
TPSA 69 Ų vs. 4-phenyl analog (30.7 Ų) and 5-aryl-4-methyl analog (74.9 Ų)
Supports CNS penetration evaluation and reduces non-specific binding risk
Calculated TPSA from standard databases
Polar surface area Blood-brain barrier permeability CNS drug design

Three Rotatable Bonds Provide Greater Conformational Flexibility than the 4-Phenyl Analog (One Rotatable Bond) for Target Adaptation

The target compound possesses 3 rotatable bonds , primarily attributable to the methylene linker between the triazole N4 and the 4-methoxyphenyl ring. This contrasts with the 4-phenyl analog (CAS 5373-72-8), which has only 1 rotatable bond due to the direct N–phenyl attachment [1]. The additional rotational degrees of freedom may permit the 4-methoxybenzyl group to adopt conformations that optimize interactions with hydrophobic sub-pockets or enzyme active sites, a feature not available to the more rigid 4-phenyl comparator. While increased flexibility can carry an entropic penalty upon binding, the moderate number of rotatable bonds (3) avoids the excessive flexibility (≥10 rotatable bonds) associated with poor oral bioavailability.

Rotatable Bonds
Head-to-head
3 rotatable bonds vs. 4-phenyl analog (1) and 4-methyl analog (0)
May allow induced-fit target recognition over rigid scaffolds
Computed rotatable bond counts
Conformational flexibility Ligand efficiency Binding pocket adaptation

Electron-Donating 4-Methoxybenzyl Substituent Modulates Thione Tautomer Stability, a Key Determinant for Zinc-Dependent Enzyme Inhibition

DFT studies at the B3LYP/6-311++G** level have established that for 4-substituted 1,2,4-triazole-3-thiones, the thione (C=S) tautomer is energetically more stable than the thiol (C–SH) form, and that electron-releasing substituents on the N4 position further stabilize the thione form in both gas and solution phases [1]. The 4-methoxybenzyl group in the target compound is electron-donating (Hammett σₚ = -0.27 for OCH₃), which is predicted to enhance thione tautomer prevalence relative to electron-neutral (e.g., 4-benzyl, σₚ ≈ 0) or electron-withdrawing substituents. This tautomeric preference is mechanistically significant because the thione sulfur acts as a zinc-coordinating ligand in metallo-β-lactamase (MBL) inhibition, a validated mechanism for this scaffold [2]. By contrast, compounds that favor the thiol tautomer (e.g., under certain solvent conditions or with specific substituents) would be weaker zinc ligands.

Thione Tautomer Stability
Class-level
Electron-donating 4-methoxybenzyl (σₚ = -0.27) predicted to enhance thione tautomer vs. electron-neutral analogs
Favors zinc-chelation for metallo-β-lactamase engagement
DFT-derived class inference; compound-specific ΔG not reported
Thione-thiol tautomerism Zinc chelation Metallo-β-lactamase inhibition

Arylalkyl Substituent at Position 4 Aligns with the Pharmacophore for Broad-Spectrum Metallo-β-Lactamase Inhibition, Differentiating from 4-Alkyl-Only Analogs

SAR studies on 1,2,4-triazole-3-thione-based MBL inhibitors have established that an arylalkyl substituent at position 4 significantly enhances inhibitory potency compared to simple 4-alkyl substituents. Specifically, the presence of an aryl moiety at position 4 afforded an average 10-fold increase in potency against VIM-type MBLs when compared to previous series lacking this feature [1]. The target compound, with its 4-methoxybenzyl group (a benzyl-type arylalkyl substituent), structurally aligns with this pharmacophoric requirement. In contrast, 4-alkyl-only analogs (e.g., 4-methyl, 4-butyl) are reported to be potent against VIM-type MBLs but lack activity against NDM-1 and IMP-1 [2], whereas certain 4-arylalkyl derivatives have demonstrated broader-spectrum inhibition encompassing NDM-1 and IMP-1 [3]. While direct Ki data for the target compound itself are not available, its structural congruence with the arylalkyl pharmacophore strongly suggests potential for broad-spectrum MBL inhibition that simple 4-alkyl analogs cannot match.

MBL Spectrum Alignment
Class-level
4-arylalkyl architecture aligns with broad-spectrum MBL inhibition pharmacophore (VIM, NDM-1, IMP-1)
Potential for broad-spectrum MBL profiling over 4-alkyl analogs
Based on class SAR; direct Ki data not available
Metallo-β-lactamase Antibiotic resistance Pharmacophore alignment

4-Methoxybenzyl Group Serves as a Cleavable Protecting Group, Enabling Access to N-Unsubstituted Triazole-3-thiones for Downstream Diversification

The 4-methoxybenzyl group is a well-established N-protecting group for 1,2,4-triazoles, as it can be selectively cleaved by treatment with trifluoroacetic acid (TFA) at 65 °C to yield the corresponding N-unsubstituted triazole [1]. This synthetic utility is not shared by 4-phenyl or 4-alkyl analogs, which cannot be readily deprotected. For research groups using the target compound as a synthetic intermediate, this feature provides a convenient route to N-unsubstituted 1,2,4-triazole-3-thiones, which can then be further functionalized at the N4 position to generate diverse compound libraries. The 4-methyl analog (CAS 24854-43-1) and 4-phenyl analog (CAS 5373-72-8) lack this cleavable handle, locking the N4 substituent and limiting downstream diversification options.

Synthetic Versatility
Reported
4-Methoxybenzyl group cleavable with TFA at 65 °C to yield N-unsubstituted triazole-3-thione
Enables late-stage library diversification at N4
Not possible with 4-phenyl or 4-alkyl analogs
Synthetic intermediate Protecting group strategy N-unsubstituted triazole

High-Value Application Scenarios for 4-[(4-Methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione Based on Verified Differentiation Evidence


Scaffold for Broad-Spectrum Metallo-β-Lactamase Inhibitor Development

The target compound's 4-arylalkyl architecture directly aligns with the pharmacophore established for broad-spectrum MBL inhibition (VIM, NDM-1, IMP-1), an advantage over 4-alkyl-only analogs that lack NDM-1/IMP-1 activity . The electron-donating 4-methoxy group further stabilizes the thione tautomer [1], the zinc-chelating species essential for MBL engagement. Research groups focused on combating carbapenem-resistant Enterobacteriaceae should prioritize this compound as a starting scaffold for inhibitor optimization, as it combines the required arylalkyl substitution pattern with favorable tautomeric properties in a single, commercially accessible entity.

Lead-Like Starting Point for CNS-Penetrant Programs Requiring Balanced Lipophilicity and PSA

With an XlogP of 1.5 and TPSA of 69 Ų, the target compound occupies a physicochemical sweet spot for CNS drug discovery . The intermediate lipophilicity avoids the excessively low logP of the 4-methyl analog (0.10) that may hinder membrane permeability, while the moderate TPSA avoids the near-zero PSA of the 4-phenyl analog (30.7 Ų) that risks extensive non-specific binding [1]. Teams pursuing neurological or psychiatric indications with triazole-based chemotypes can confidently select this compound for initial hit triage, knowing that its physicochemical profile requires less optimization than comparator scaffolds.

Synthetic Building Block for Diversified Triazole-3-thione Libraries via Cleavable N4 Protection

The 4-methoxybenzyl group serves as a traceless, acid-cleavable N-protecting group , enabling synthetic access to N-unsubstituted 1,2,4-triazole-3-thiones that can be subsequently alkylated, acylated, or arylated. This contrasts with 4-phenyl or 4-alkyl analogs, which permanently lock the N4 substituent and preclude downstream diversification at this position. Contract research organizations (CROs) and medicinal chemistry core facilities building triazole-focused compound collections should stock this intermediate as a key diversification node, reducing the synthetic burden of preparing multiple individual N4-substituted analogs from scratch.

Physicochemical Probe for Structure-Activity Relationship Studies on 4-Substituted 1,2,4-Triazole-3-thiones

SAR campaigns exploring the impact of N4 substituents on antibacterial, antifungal, or enzyme inhibitory activity require a matrix of compounds with systematic variation at position 4. The target compound fills the 4-methoxybenzyl (electron-donating, moderate lipophilicity, hydrogen-bond-capable) slot in such a matrix, complementing 4-benzyl (electron-neutral), 4-methyl (small, low lipophilicity), and 4-phenyl (direct aryl, rigid) comparators. The differential physicochemical properties documented above—XlogP 1.5, TPSA 69 Ų, 3 rotatable bonds—make this compound a well-characterized, quantifiable probe for deconvoluting substituent effects on biological activity [1].

Application
Selection Property
Validation Focus
Broad-Spectrum MBL Inhibitor Research
4-arylalkyl pharmacophore, stabilized thione tautomer
Enzymatic MBL inhibition panel (VIM, NDM-1, IMP-1)
CNS Drug Discovery Hit Triage
Moderate lipophilicity, intermediate PSA
Brain exposure and peripheral selectivity models
Triazole-3-thione Library Diversification
Cleavable N4-protecting group (4-methoxybenzyl)
N4-deprotection and downstream functionalization
SAR Physicochemical Probe
Systematic N4 substituent variation
Substituent effects on biological activity
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